(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(pyrrolidine-1-carbonyl)piperidin-1-yl)methanone
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Overview
Description
This compound is a high affinity irreversible inhibitor targeting oncogenic EGFR mutants with selectivity over wild-type EGFR . It provides potent EGFR activity against the four common mutants (exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del) and has desirable ADME properties .
Scientific Research Applications
Structural Analysis and Isomorphism
- Isomorphous Structures and Chlorine-Methyl Exchange: The compound exhibits isomorphism in structures related to pyrazolo[3,4-b]pyridin-5-yl derivatives, as demonstrated by the analysis of two new isomorphous structures. This study highlights the chlorine-methyl exchange rule and the impact of disorder on the quality of structural description (Swamy et al., 2013).
Antagonist and Binding Interactions
- CB1 Cannabinoid Receptor Antagonist: The compound, as a CB1 cannabinoid receptor antagonist, has been studied for its molecular interactions. The research includes conformational analysis, comparative molecular field analysis (CoMFA), and insights into the binding interactions of the compound with the receptor (Shim et al., 2002).
Synthesis and Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation: A series of related pyrazolines have been synthesized, with the structure confirmed by analytical and spectral data. These compounds showed notable antimicrobial activity, particularly those containing a methoxy group (Kumar et al., 2012).
Quantum Studies and Thermodynamic Properties
- Quantum and Thermodynamic Analysis: The compound has been the subject of quantum studies and analysis of thermodynamic properties. This research includes examination of the reactivity descriptors, energy and thermodynamic parameters, and hyperpolarizability assessments (Halim & Ibrahim, 2022).
Antitumor Activity
- Evaluation as Antitumor Agents: Research has been conducted on various methoxylated fused pyridine ring systems, including pyrazolo[4,3-c]pyridines, for their in-vitro antitumor activity. The study provides insights into the efficacy of these compounds against various tumor cell lines (Rostom et al., 2009).
Ring-opening Reactions
- Ring-opening Mechanisms: Investigations have been conducted on ring-opening reactions of related pyridinium salts under the influence of tertiary amines, providing insights into the mechanisms involved in these chemical processes (Jones & Phipps, 1976).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-18-11-13(14(17-18)23-2)16(22)20-9-5-12(6-10-20)15(21)19-7-3-4-8-19/h11-12H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBWGUHIZAQNAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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